molecular formula C9H9NO2 B8066272 3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile

Cat. No.: B8066272
M. Wt: 163.17 g/mol
InChI Key: BSJHQJLGKJHPTJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C10H11NO2
  • IUPAC Name : this compound

This compound features two hydroxyl groups that may contribute to its reactivity and biological activity.

1. Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound is believed to scavenge free radicals, thereby reducing oxidative damage to cells. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
StudyMethodResult
DPPH AssayIC50 = 50 µM
ABTS AssaySignificant reduction in absorbance at 734 nm

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens.

  • Case Study : A study evaluated the compound against common bacterial strains such as E. coli and S. aureus.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Potential Therapeutic Applications

The compound's biological activity suggests potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

  • Anticancer Activity : Preliminary studies have indicated that it may inhibit tumor growth in certain cancer models.
Cancer ModelInhibition Rate (%)
Ehrlich Ascites Carcinoma46% at 75 mg/kg

This inhibition was observed at doses well below toxic levels, highlighting its potential as a safe therapeutic agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism : The hydroxyl groups may play a critical role in electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes or interference with metabolic pathways may be involved.

Properties

IUPAC Name

3-hydroxy-3-(3-hydroxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJHQJLGKJHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of t-BuO−K+ (68.5 g, 614 mmol) in THF, cooled to −50° C., was added acetonitrile (30.3 mL, 540 mmol), dropwise over a period of 5 min. The resulting mixture was stirred at −50° C. for 30 min following which a solution of 3-hydroxybenzaldehyde (21.2) (30.0 g, 244 mmol) in THF was added slowly, over a period of 10 min. This was then allowed to warm to 0° C. and stirred for another 3 h during which the reaction was complete. The reaction was quenched by slow addition of ice-water followed by extraction with EtOAc. The combined organics were washed with water, brine and dried over Na2SO4. The solution was concentrated under reduced pressure to give 3-hydroxy-3-(3-hydroxyphenyl)propanenitrile (21.16) as yellow oil which was purified by flash column chromatography (0 to 20% EtOAc—hexanes gradient). Yield (25.0 g, 62%); 1H NMR (400 MHz, CDCl3) δ 7.27 (s, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.90-6.93 (m, 1H), 6.82 (dd, J=8.0, 2.4 Hz, 1H), 4.91-5.03 (m, 1H), 2.76 (d, J=6.4 Hz, 2H).
Quantity
68.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30.3 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred suspension of KOtBu (68.5 g, 614 mmol) in THF (350 mL), cooled to −50° C., was added acetonitrile (30.3 mL, 540 mmol), dropwise over a period of 5 min. The resulting mixture was stirred at −50° C. for 30 min following which a solution of 3-hydroxybenzaldehyde (30.0 g, 244 mmol) in THF (150 mL) was added slowly, over a period of 10 min. This was then allowed to warm to 0° C. and stirred for another 3 h during which the reaction was found to be complete. The reaction was quenched by slow addition of ice-water followed by extraction with EtOAc. The combined organics were washed with water, brine and dried over Na2SO4. The solution was concentrated under reduced pressure to give 3-hydroxy-3-(3-hydroxyphenyl) propanenitrile (127) as yellow oil which was purified by flash column chromatography (0 to 20% EtOAc-hexanes gradient). Yield (25.0 g, 62%): 1H NMR (400 MHz, CDCl3) δ 7.27 (s, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.90-6.93 (m, 1H), 6.82 (dd, J=8.0, 2.4 Hz, 1H), 4.91-5.03 (m, 1H), 2.76 (d, J=6.4 Hz, 2H).
Name
Quantity
68.5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30.3 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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